molecular formula C11H8F3NO3 B14748639 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione CAS No. 114562-36-6

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione

Cat. No.: B14748639
CAS No.: 114562-36-6
M. Wt: 259.18 g/mol
InChI Key: ACLPLRFJSCXKEM-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is a fluorinated isoindole-1,3-dione derivative characterized by a trifluoromethyl (-CF₃) and hydroxyl (-OH) group on the propyl side chain. These features likely enhance polarity, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

114562-36-6

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

2-(3,3,3-trifluoro-2-hydroxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)8(16)5-15-9(17)6-3-1-2-4-7(6)10(15)18/h1-4,8,16H,5H2

InChI Key

ACLPLRFJSCXKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a trifluoromethylated reagent under controlled conditions. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(3,3,3-Trifluoro-2-(4-methoxybenzyl)propyl)isoindoline-1,3-dione (2s)
  • Substituents : CF₃, 4-methoxybenzyl, and hydroxyl groups.
  • Synthesis : Likely involves catalytic hydrotrifluoromethylation of styrenes (inferred from ).
2-[(Arylamino)methyl]isoindole-1,3-diones ()
  • Substituents: Variant aryl groups (e.g., 4-Cl, 2-F, 4-F, 2-NO₂).
  • Synthesis : Condensation of hydroxymethylphthalimide with substituted anilines.
  • Yields : 64–93%, with chloro and fluoro derivatives showing the highest yields .
Triazolidine-Thioxo Derivatives (13c, 14, 15; )
  • Substituents : Triazolidine-thioxo or benzohydrazide moieties.
  • Synthesis : Reflux with thiosemicarbazide or benzohydrazide in dioxane.
  • Yields : 33–48%, with lower yields attributed to steric hindrance from bulky substituents .
Indol-3-yl Derivatives (215d, 215e; )
  • Substituents : Indol-3-yl or 5-fluoro-indol-3-yl groups.
  • Synthesis : Rhodium-catalyzed tandem hydroformylation/Fischer indolization.
  • Yields : ~47%, influenced by electron-withdrawing fluorine substituents .

Physicochemical Properties

Melting Points
  • Triazolidine-thioxo derivatives (13c, 14) : >300°C due to strong hydrogen bonding from NH and C=S groups .
  • Indol-3-yl derivatives (215d, 215e): Not reported, but bulkier indole groups may reduce crystallinity.
  • Target Compound : Expected lower melting point than 13c/14 due to reduced hydrogen bonding (single -OH vs. multiple NH groups).
Spectroscopic Data
Compound Type IR Peaks (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound (Inferred) ~3400 (OH), 1700–1780 (C=O) δ 2.5–3.5 (CF₃-CH-OH), 4.0–5.0 (OH)
13c () 3437 (NH), 1785/1714 (C=O), 1217 (C=S) δ 7.15–8.19 (Ar-H), 9.45/11.54 (NH)
5d () Not reported Likely δ 4.0–5.0 (CH₂-NH-Ar)

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